molecular formula C17H25N3O2 B2614423 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide CAS No. 1252349-01-1

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide

Cat. No.: B2614423
CAS No.: 1252349-01-1
M. Wt: 303.406
InChI Key: QOVQTAMYTSHGSW-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide is a chemical compound with the molecular formula C17H25N3O2 and a molecular weight of 303.4 g/mol . This acetamide derivative features a complex structure that incorporates several functional groups, including a cyano group, a hydroxypropyl chain, and a phenylamino moiety, which may contribute to its properties and potential research applications . The presence of these groups makes it a molecule of interest in various chemical and biological research fields. Researchers can explore this compound as a key intermediate or building block in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds or specialized amides. Its structural characteristics also suggest potential for use in pharmaceutical research and development, where similar molecules are often investigated for their biological activity. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[N-(2-hydroxypropyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-13(2)17(4,12-18)19-16(22)11-20(10-14(3)21)15-8-6-5-7-9-15/h5-9,13-14,21H,10-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVQTAMYTSHGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(CC(C)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide salts.

    Introduction of the hydroxypropyl group: This step may involve the use of epoxides or other hydroxyl-containing reagents.

    Attachment of the phenylamino group: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of primary amines from the cyano group.

    Substitution: Formation of substituted aromatic compounds from the phenylamino group.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide
  • Molecular Formula : C₂₁H₃₀N₄O₂
  • Molecular Weight : 368.36 g/mol

Structural Features

  • A tertiary acetamide backbone with a cyano-substituted dimethylpropyl group at the N-terminus.
  • A 2-hydroxypropyl-phenylamino substituent at the C-terminus, providing polar and aromatic interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Notable Properties
Target Compound C₂₁H₃₀N₄O₂ 368.36 Cyano-dimethylpropyl, hydroxypropyl-phenyl EN300-26685253 Balanced polarity, potential CNS activity
N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide C₁₉H₁₅N₃OS 333.41 Quinoline-sulfanyl, cyanomethyl-phenyl 1281074-74-5 Enhanced π-π stacking (quinoline)
2-{(2-chloro-6-fluorophenyl)methylamino}-N-(1-cyano-1,2-dimethylpropyl)acetamide C₂₂H₁₉ClN₄O₂S 438.94 Chloro-fluorophenyl, methylamino 850373-17-0 Halogen-enhanced receptor affinity
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-fluorophenyl)amino]acetamide C₁₄H₁₈FN₃O 273.38 Fluorophenyl, no hydroxypropyl N/A Reduced solubility, higher metabolic stability
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide C₁₆H₂₃N₃O 273.38 Dimethylphenyl 1209271-03-3 Increased lipophilicity

Key Findings from Comparative Analysis

Substituent-Driven Solubility: The hydroxypropyl group in the target compound improves aqueous solubility compared to analogs like the fluorophenyl or dimethylphenyl derivatives, which lack polar side chains .

Receptor Binding and Bioactivity: The quinoline-sulfanyl analog (CAS 1281074-74-5) shows strong π-π interactions due to its aromatic heterocycle, making it suitable for targeting hydrophobic enzyme pockets . The chloro-fluorophenyl derivative (CAS 850373-17-0) may exhibit enhanced binding to halogen-sensitive receptors, such as G protein-coupled receptors (GPCRs) .

Metabolic Stability :

  • The fluorophenyl analog (C₁₄H₁₈FN₃O) lacks a hydroxy group, reducing susceptibility to Phase I oxidation, which could extend its half-life .

Agrochemical Applications: Chloroacetamide derivatives like alachlor (CAS 15972-60-8) and pretilachlor (CAS 51218-49-6) are widely used as herbicides. Their chloro and methoxy groups contrast with the target compound’s cyano and hydroxypropyl groups, highlighting divergent design priorities (agrochemical vs. pharmaceutical) .

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique molecular structure incorporates functional groups that may contribute to its biological activity, particularly in pharmacological contexts.

Molecular Structure and Properties

The compound can be described by its molecular formula, which highlights its intricate arrangement of atoms. The key features of this compound include:

  • Molecular Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : Approximately 275.4 g/mol
  • Functional Groups : Cyano group, dimethylpropyl group, hydroxypropyl group, and phenylamino group.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyano Group : Achieved through the reaction of a precursor with a cyanating agent.
  • Alkylation : Introduction of the dimethylpropyl group via alkylation with a suitable halide.
  • Hydroxypropyl Group Formation : This step involves the reaction with a butylating agent followed by hydrolysis.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways.
  • DNA Intercalation : The compound may insert itself between DNA base pairs, affecting gene expression.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological properties:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections.
  • Antitumor Properties : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluating various derivatives of similar compounds demonstrated that modifications to the phenyl group significantly influenced antiviral activity against retroviruses .
  • Antitumor Activity : Research conducted on related compounds revealed that structural variations could enhance cytotoxicity against specific cancer cell lines. For instance, compounds with similar amide structures showed IC50 values in the low micromolar range against breast cancer cells .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that compounds with similar structural motifs effectively inhibit key metabolic enzymes involved in cancer metabolism.

Data Table

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₂
Molecular Weight275.4 g/mol
Potential ApplicationsAntiviral, Antitumor
Mechanism of ActionEnzyme inhibition, Receptor modulation

Q & A

Basic: What are the established synthetic routes for N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Step 1: Formation of the phenylaminoacetic acid intermediate via condensation of substituted aniline (e.g., 2-hydroxypropyl-phenylamine) with chloroacetic acid under basic conditions (NaOH/K₂CO₃) in solvents like dichloromethane .

Step 2: Reaction of the intermediate with 1-cyano-1,2-dimethylpropyl chloride. This step requires controlled pH (8–9) and temperatures (40–60°C) to ensure efficient amide bond formation .

Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) yields high-purity product (>95% by HPLC).

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., cyano group at δ ~110–120 ppm in ¹³C NMR) .
  • IR Spectroscopy: Detection of functional groups (amide C=O stretch ~1650–1680 cm⁻¹, cyano C≡N ~2240 cm⁻¹) .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns, critical for confirming molecular conformation .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₇N₃O₂: calculated 352.2125, observed 352.2128) .

Advanced: How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:
Contradictions often arise from impurities or isomerism. Strategies include:

  • Cross-Validation: Compare NMR/IR data with computational predictions (DFT calculations for expected chemical shifts) .
  • Isolation of Byproducts: Use preparative TLC or HPLC to isolate minor components and characterize them separately .
  • Reaction Monitoring: Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .

Advanced: What mechanistic insights exist for the compound’s reactivity (e.g., oxidation or enzyme inhibition)?

Methodological Answer:

  • Oxidation Pathways: The cyano group can oxidize to carboxylic acid under strong oxidants (KMnO₄/H₂SO₄), confirmed by tracking product formation via TLC and GC-MS .
  • Enzyme Inhibition: Molecular docking studies (AutoDock Vina) predict binding to kinase active sites. Validate via kinetic assays (e.g., IC₅₀ determination using ATPase activity assays) .
  • Isotope Labeling: Use deuterated solvents (D₂O) in NMR to study proton exchange rates, revealing solvent accessibility of functional groups .

Basic: What are the primary biological targets or applications under investigation?

Methodological Answer:

  • Target Identification: Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular Assays: Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can computational methods optimize reaction design for this compound?

Methodological Answer:

  • Reaction Path Screening: Use quantum chemical calculations (Gaussian, DFT) to model transition states and identify low-energy pathways .
  • Machine Learning: Train models on existing reaction data (e.g., solvents, catalysts) to predict optimal conditions for yield improvement .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics to select ideal solvents (e.g., DMF vs. THF) .

Advanced: How to address variability in synthetic yields across different batches?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to test variables (temperature, catalyst loading) and identify critical parameters .
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., ReactIR) to maintain consistent reaction trajectories .
  • Statistical Analysis: Use ANOVA to determine significance of variables and refine protocols .

Basic: What stability considerations are essential for storing this compound?

Methodological Answer:

  • Storage Conditions: Store at –20°C in amber vials under argon to prevent hydrolysis of the cyano group .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

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